

Application Note: Quantitative Analysis of 5-Bromo-3-fluoro-2-methoxybenzotrile

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Compound of Interest

Compound Name: *5-Bromo-3-fluoro-2-methoxybenzotrile*

CAS No.: *1247885-38-6*

Cat. No.: *B582550*

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**Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of **5-Bromo-3-fluoro-2-methoxybenzotrile**, a key intermediate in pharmaceutical and agrochemical synthesis. We present a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is the industry standard for purity and assay determination.[1][2][3] Additionally, an orthogonal Gas Chromatography (GC) method is provided for confirmatory analysis, and a rapid UV-Vis spectrophotometric method is described for high-throughput, in-process monitoring. Each protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6] The causality behind experimental choices, from mobile phase selection to validation parameter acceptance criteria, is thoroughly explained to empower researchers, scientists, and drug development professionals with a deep understanding of the analytical workflow.

Introduction: The Analytical Imperative

5-Bromo-3-fluoro-2-methoxybenzotrile is a substituted aromatic nitrile whose structural motifs—a halogenated phenyl ring and a cyano group—make it a valuable building block in medicinal chemistry and materials science.[7] The purity and concentration of this intermediate are critical parameters that directly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or target molecule. Therefore, access to reliable and accurate quantitative methods is not merely a quality control checkpoint but a fundamental necessity for reproducible research and scalable manufacturing.

This document provides a suite of analytical solutions tailored for this compound, grounded in the principles of modern analytical chemistry and regulatory expectations.[5][8]

Physicochemical Properties & Analytical Strategy

A successful analytical strategy begins with an understanding of the analyte's properties.

- **Structure:** **5-Bromo-3-fluoro-2-methoxybenzotrile** possesses a substituted benzonitrile core.
- **Polarity:** The presence of the polar nitrile and methoxy groups, combined with the hydrophobic halogenated aromatic ring, results in a molecule of moderate polarity. This characteristic makes it an ideal candidate for reversed-phase chromatography.[9]
- **UV Absorbance:** The benzonitrile structure contains a chromophore, which imparts strong ultraviolet (UV) absorbance.[10][11] This allows for highly sensitive detection using standard photodiode array (PDA) or UV-Vis detectors.
- **Volatility:** The compound's molecular weight and structure suggest it has sufficient thermal stability and volatility for Gas Chromatography, providing an excellent orthogonal method to HPLC.[12][13]

Based on these properties, our primary analytical approach is a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. This technique separates the main compound from potential process impurities and degradation products, ensuring the method is specific and accurate.[1][14][15]

Primary Method: Stability-Indicating RP-HPLC with UV Detection

This method is designed to be the definitive procedure for the assay and purity determination of **5-Bromo-3-fluoro-2-methoxybenzotrile**. The "stability-indicating" designation means the method can accurately measure the analyte in the presence of its degradation products, a critical requirement for shelf-life studies and regulatory submissions.[\[2\]](#)[\[14\]](#)

Rationale for Method Design

- **Stationary Phase:** A C18 (octadecylsilane) column is selected as the stationary phase. Its hydrophobic nature provides excellent retention for moderately polar aromatic compounds like our analyte.
- **Mobile Phase:** A mobile phase of acetonitrile and water is chosen for its UV transparency, low viscosity, and effective elution characteristics for a wide range of compounds. A small amount of acid (e.g., phosphoric or formic acid) is often added to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[\[16\]](#)
- **Detection:** Given the aromatic nature of the benzonitrile ring, a UV detector set to a wavelength of maximum absorbance (λ_{max}), anticipated to be in the 250-280 nm range, will provide optimal sensitivity.[\[9\]](#)[\[10\]](#)
- **Gradient Elution:** During method development, a gradient elution (where the mobile phase composition changes over time) is employed to separate compounds with a wide range of polarities, ensuring all potential impurities are visualized.[\[1\]](#)

Experimental Protocol: HPLC

Instrumentation & Materials

- **HPLC System:** A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or multi-wavelength UV detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).

- Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and phosphoric acid (85%).
- Reference Standard: Well-characterized **5-Bromo-3-fluoro-2-methoxybenzotrile** with known purity.

Solutions Preparation

- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Sample Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
- Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% H ₃ PO ₄ in Water; B: Acetonitrile
Gradient	50% B to 90% B over 10 min, hold 2 min, return to 50% B, equilibrate 3 min
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL

| Detection | UV at 265 nm (or λ_{max} determined by PDA) |

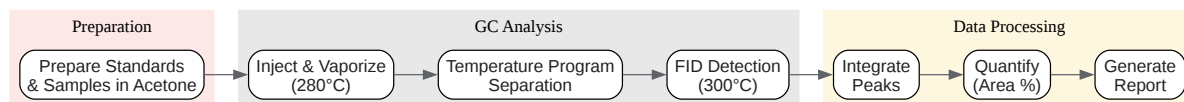
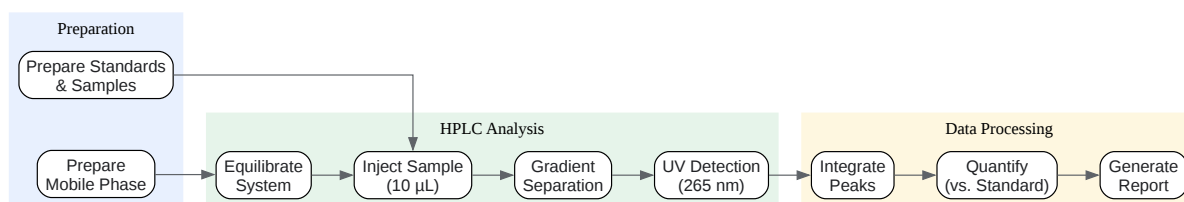
Method Validation Protocol (per ICH Q2(R2))

The robustness and reliability of the method must be proven through validation.[4][6][17] The following parameters must be assessed.

Parameter	Purpose & Methodology	Acceptance Criteria
Specificity	Demonstrate the method's ability to resolve the analyte from impurities and degradants. Perform forced degradation (acid, base, oxidation, heat, light).	Peak is pure (PDA) and resolved from degradants (Resolution > 2).
Linearity	Establish a linear relationship between concentration and detector response. Analyze 5-7 concentrations across the working range.	Correlation coefficient (r^2) \geq 0.999.
Accuracy	Measure the closeness of results to the true value. Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability: Analyze 6 replicates of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.	Relative Standard Deviation (RSD) \leq 2.0%.
LOD & LOQ	Determine the lowest concentration that can be detected (LOD) and quantified (LOQ) reliably. Based on signal-to-noise ratio (S/N) or standard deviation of the response.	S/N \geq 3 for LOD; S/N \geq 10 for LOQ.
Range	The concentration interval over which the method is precise, accurate, and linear.	Typically 80% to 120% of the target assay concentration.

<p>Robustness</p>	<p>Assess the method's resilience to small, deliberate variations in parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase pH ± 0.2).</p>	<p>System suitability parameters remain within limits.</p>
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HPLC Workflow Diagram



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